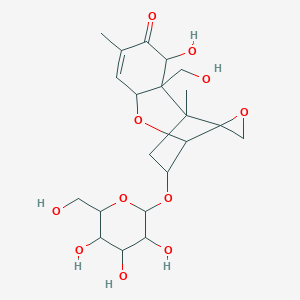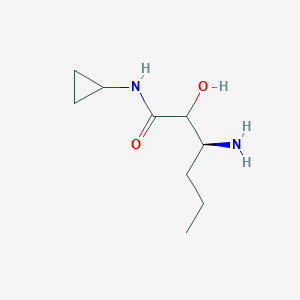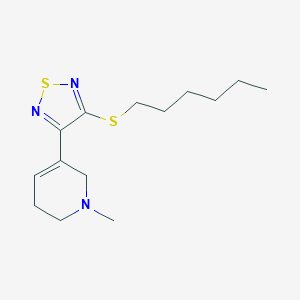![molecular formula C10H10ClFN2O3 B144042 2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide CAS No. 135248-51-0](/img/structure/B144042.png)
2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide, also known as CFNE, is a synthetic compound that belongs to the group of amides. It has gained attention in the scientific community due to its potential as a medicinal compound. CFNE has been studied for its various biochemical and physiological effects, as well as its mechanism of action. In
Mechanism Of Action
The mechanism of action of 2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide is not fully understood. However, it has been suggested that 2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. 2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide has also been shown to inhibit the activity of COX-2, an enzyme that plays a key role in the inflammatory response.
Biochemical And Physiological Effects
2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide has been shown to possess various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro. 2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide has also been shown to inhibit the activity of COX-2, an enzyme that plays a key role in the inflammatory response. In addition, 2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide has been shown to possess analgesic properties, reducing pain in animal models.
Advantages And Limitations For Lab Experiments
One advantage of 2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide is its potential as a medicinal compound. Its anti-inflammatory and analgesic properties make it a potential candidate for the treatment of various inflammatory diseases. 2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide has also been studied for its potential as an anticancer agent. However, one limitation of 2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide is its limited solubility in water, which may make it difficult to administer in vivo.
Future Directions
Future research on 2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide could focus on its potential as a medicinal compound. It could be studied further for its potential as an anti-inflammatory and analgesic agent, as well as its potential as an anticancer agent. Future research could also focus on improving the solubility of 2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide, making it easier to administer in vivo. In addition, the mechanism of action of 2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide could be further explored, in order to better understand how it exerts its various biochemical and physiological effects.
Conclusion:
In conclusion, 2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide is a synthetic compound that has gained attention in the scientific community due to its potential as a medicinal compound. It has been studied for its anti-inflammatory and analgesic properties, as well as its potential as an anticancer agent. 2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide has been shown to inhibit the production of pro-inflammatory cytokines and the activity of COX-2, and possesses analgesic properties. While 2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide has potential as a medicinal compound, its limited solubility in water may be a limitation. Future research could focus on improving the solubility of 2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide, as well as exploring its potential as a medicinal compound further.
Synthesis Methods
2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide can be synthesized through a multistep process that involves the reaction of 2-chloro-2-fluoroacetamide with 4-nitrophenylethylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The resulting product is then purified through recrystallization to obtain pure 2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide.
Scientific Research Applications
2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide has been studied for its potential as a medicinal compound. It has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases. 2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide has also been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
properties
CAS RN |
135248-51-0 |
|---|---|
Product Name |
2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide |
Molecular Formula |
C10H10ClFN2O3 |
Molecular Weight |
260.65 g/mol |
IUPAC Name |
2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide |
InChI |
InChI=1S/C10H10ClFN2O3/c11-9(12)10(15)13-6-5-7-1-3-8(4-2-7)14(16)17/h1-4,9H,5-6H2,(H,13,15) |
InChI Key |
XSVHPYSCEKQSAH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CCNC(=O)C(F)Cl)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C(F)Cl)[N+](=O)[O-] |
synonyms |
2-chloro-2-fluoro-N-(2-(4-nitrophenyl)ethyl)acetamide N-(2-p-nitrophenethyl)chlorofluoroacetamide pNO2CFA |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





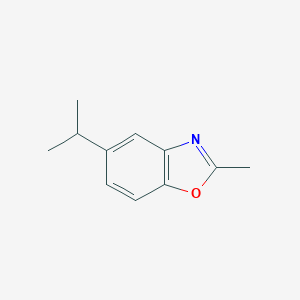
![(4S)-4-amino-5-[[(2S)-4-amino-2-(3-hydroxydodecanoylamino)-4-oxobutanoyl]-(1,1-dimethoxy-4-methylpentan-2-yl)amino]-5-oxopentanoic acid](/img/structure/B143969.png)
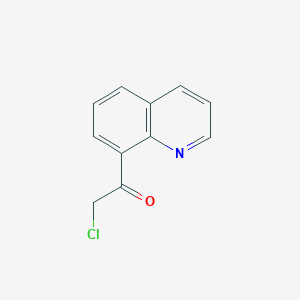
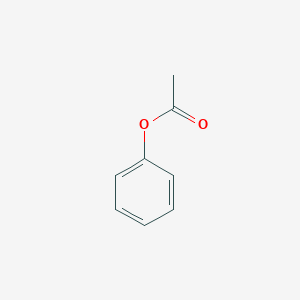
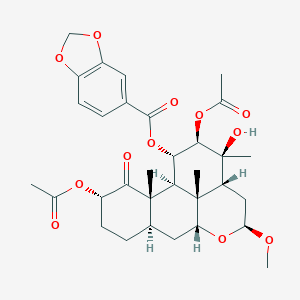
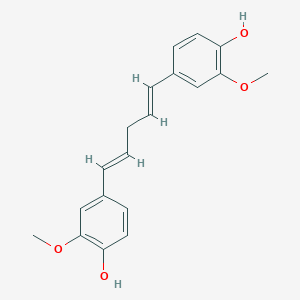
![2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-ol](/img/structure/B143980.png)
